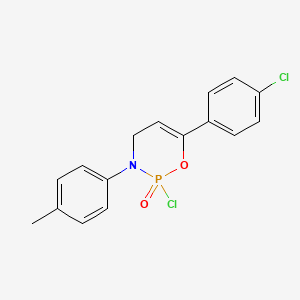
2-Chloro-6-(4-chlorophenyl)-3-(4-methylphenyl)-3,4-dihydro-2H-1,3,2lambda~5~-oxazaphosphinin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(4-chlorophenyl)-3-(4-methylphenyl)-3,4-dihydro-2H-1,3,2lambda~5~-oxazaphosphinin-2-one is a complex organic compound that belongs to the class of oxazaphosphinins This compound is characterized by its unique structure, which includes both chloro and methyl substituents on phenyl rings, as well as a dihydro-oxazaphosphinin core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-chlorophenyl)-3-(4-methylphenyl)-3,4-dihydro-2H-1,3,2lambda~5~-oxazaphosphinin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazaphosphinin Core: This step involves the reaction of a suitable phosphine oxide with an appropriate amine and aldehyde under controlled conditions to form the oxazaphosphinin ring.
Introduction of Chloro and Methyl Substituents: The phenyl rings are then functionalized with chloro and methyl groups through electrophilic aromatic substitution reactions. This step requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride and methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
2-Chloro-6-(4-chlorophenyl)-3-(4-methylphenyl)-3,4-dihydro-2H-1,3,2lambda~5~-oxazaphosphinin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium cyanide, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chloro groups.
科学研究应用
2-Chloro-6-(4-chlorophenyl)-3-(4-methylphenyl)-3,4-dihydro-2H-1,3,2lambda~5~-oxazaphosphinin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-6-(4-chlorophenyl)-3-(4-methylphenyl)-3,4-dihydro-2H-1,3,2lambda~5~-oxazaphosphinin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and responses.
Altering Gene Expression: Affecting the expression of genes related to various biological processes.
相似化合物的比较
Similar Compounds
2-Chloro-6-(4-chlorophenyl)-3-phenyl-3,4-dihydro-2H-1,3,2lambda~5~-oxazaphosphinin-2-one: Similar structure but lacks the methyl group on the phenyl ring.
2-Chloro-6-phenyl-3-(4-methylphenyl)-3,4-dihydro-2H-1,3,2lambda~5~-oxazaphosphinin-2-one: Similar structure but lacks the chloro group on one of the phenyl rings.
Uniqueness
The presence of both chloro and methyl substituents on the phenyl rings of 2-Chloro-6-(4-chlorophenyl)-3-(4-methylphenyl)-3,4-dihydro-2H-1,3,2lambda~5~-oxazaphosphinin-2-one imparts unique chemical and biological properties to the compound. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
属性
CAS 编号 |
91920-19-3 |
|---|---|
分子式 |
C16H14Cl2NO2P |
分子量 |
354.2 g/mol |
IUPAC 名称 |
2-chloro-6-(4-chlorophenyl)-3-(4-methylphenyl)-4H-1,3,2λ5-oxazaphosphinine 2-oxide |
InChI |
InChI=1S/C16H14Cl2NO2P/c1-12-2-8-15(9-3-12)19-11-10-16(21-22(19,18)20)13-4-6-14(17)7-5-13/h2-10H,11H2,1H3 |
InChI 键 |
TVLAXLGLRXMJTC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2CC=C(OP2(=O)Cl)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


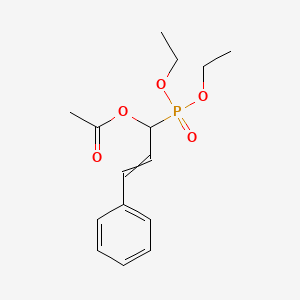
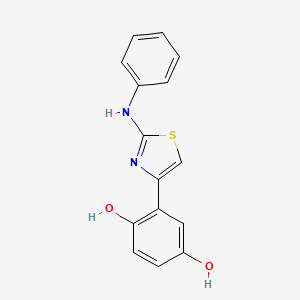
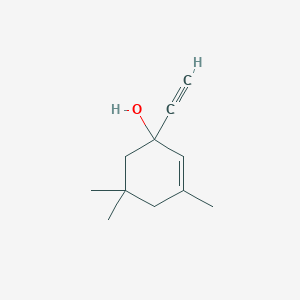
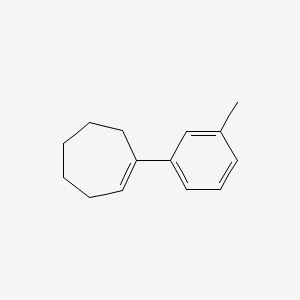
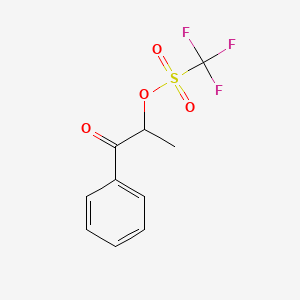
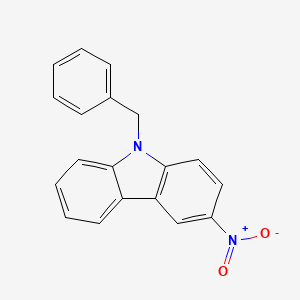
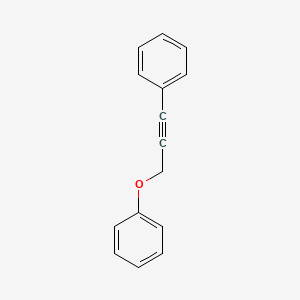
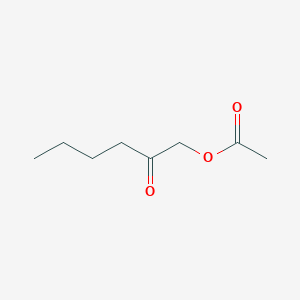
![4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole](/img/structure/B14361337.png)
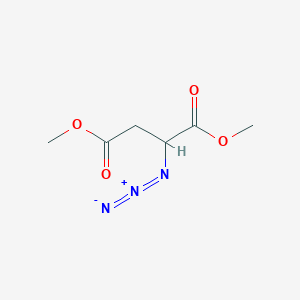
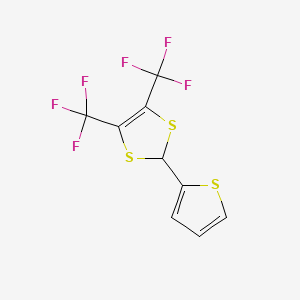
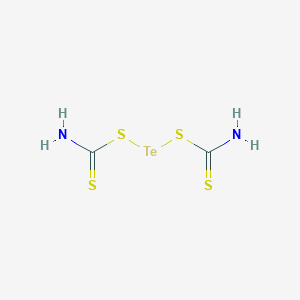

![N-tert-Butyl-N'-(2-methyl[3,4'-bipyridin]-6-yl)urea](/img/structure/B14361359.png)
